molecular formula C15H16O2 B14182130 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde CAS No. 850222-68-3

4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde

Cat. No.: B14182130
CAS No.: 850222-68-3
M. Wt: 228.29 g/mol
InChI Key: LGWVOAFXHXLMAG-UHFFFAOYSA-N
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Description

4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]benzaldehyde is an organic compound that features a bicyclic structure fused with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol and 4-hydroxybenzaldehyde.

    Etherification: The bicyclo[2.2.1]hept-5-en-2-ylmethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage. Common reagents include potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzoic acid.

    Reduction: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzyl alcohol.

    Substitution: 4-[(Bicyclo[2.2.1]hept-5-en

Properties

CAS No.

850222-68-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)benzaldehyde

InChI

InChI=1S/C15H16O2/c16-9-11-2-5-15(6-3-11)17-10-14-8-12-1-4-13(14)7-12/h1-6,9,12-14H,7-8,10H2

InChI Key

LGWVOAFXHXLMAG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

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